Head‑to‑Head Human Experimental Pain Trial: Ruzadolane vs. Codeine
In a double‑blind, randomized, crossover study, Ruzadolane (UP 26‑91) at doses of 50 mg, 150 mg, and 300 mg was compared directly with codeine 100 mg and placebo in healthy volunteers [1]. The primary endpoints were pain detection/tolerance thresholds to heat, pressure, and cold pressor tests, as well as pain intensity during electrical sural nerve stimulation [1]. Results showed no marked analgesic effect for any Ruzadolane dose, whereas codeine 100 mg produced a statistically significant reduction in peak pain during the cold pressor test (P = 0.011) [1].
| Evidence Dimension | Analgesic efficacy in human experimental pain |
|---|---|
| Target Compound Data | No significant effect across all pain models at 50–300 mg |
| Comparator Or Baseline | Codeine 100 mg: significant reduction in cold pressor peak pain (P = 0.011) |
| Quantified Difference | Codeine active; Ruzadolane inactive |
| Conditions | Double‑blind, placebo‑controlled, crossover trial; n = healthy volunteers; pain models: heat, pressure, cold pressor, electrical nerve stimulation |
Why This Matters
For researchers selecting a 5‑HT antagonist that does not confound experimental pain studies with opioid‑like analgesia, Ruzadolane offers a clean baseline.
- [1] Arendt‑Nielsen L, Pedersen P, Poulsen L, Andersen OK, Bjerring P, Coste I, Insuasty J, Sindrup SH, Drewes AM. A 5‑HT Antagonist (UP 26‑91) versus Codeine and Placebo in a Human Experimental Pain Study. Pain Res Manag. 2000;5(2):135‑140. https://www.hindawi.com/journals/prm/2000/842198/. View Source
